molecular formula C13H12N2O3 B13752191 n-Methyl-2-nitro-4-phenoxyaniline CAS No. 23042-47-9

n-Methyl-2-nitro-4-phenoxyaniline

Cat. No.: B13752191
CAS No.: 23042-47-9
M. Wt: 244.25 g/mol
InChI Key: YBZDGUKDRPGRLP-UHFFFAOYSA-N
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Description

n-Methyl-2-nitro-4-phenoxyaniline is an organic compound with the molecular formula C13H12N2O3 It is a derivative of aniline, characterized by the presence of a nitro group, a methyl group, and a phenoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-2-nitro-4-phenoxyaniline typically involves a multi-step process. One common method is the nitration of aniline derivatives followed by methylation and phenoxylation. The nitration step involves treating aniline with a mixture of nitric acid and sulfuric acid to introduce the nitro group. The methylation step can be achieved using methyl iodide in the presence of a base such as potassium carbonate. Finally, the phenoxylation step involves reacting the intermediate with phenol in the presence of a catalyst like copper(II) chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

n-Methyl-2-nitro-4-phenoxyaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.

    Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles like sodium methoxide, copper(II) chloride as a catalyst.

Major Products Formed

    Reduction: Formation of n-Methyl-2-amino-4-phenoxyaniline.

    Oxidation: Formation of nitroso derivatives.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

n-Methyl-2-nitro-4-phenoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of n-Methyl-2-nitro-4-phenoxyaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to target proteins. The methyl group can affect the compound’s solubility and membrane permeability, impacting its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    n-Methyl-4-nitroaniline: Similar structure but lacks the phenoxy group.

    2,4-Dinitroaniline: Contains two nitro groups but lacks the methyl and phenoxy groups.

    2-Amino-4-nitroaniline: Contains an amino group instead of the methyl group.

Uniqueness

n-Methyl-2-nitro-4-phenoxyaniline is unique due to the presence of both the nitro and phenoxy groups, which confer distinct chemical and physical properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

23042-47-9

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

N-methyl-2-nitro-4-phenoxyaniline

InChI

InChI=1S/C13H12N2O3/c1-14-12-8-7-11(9-13(12)15(16)17)18-10-5-3-2-4-6-10/h2-9,14H,1H3

InChI Key

YBZDGUKDRPGRLP-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)OC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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